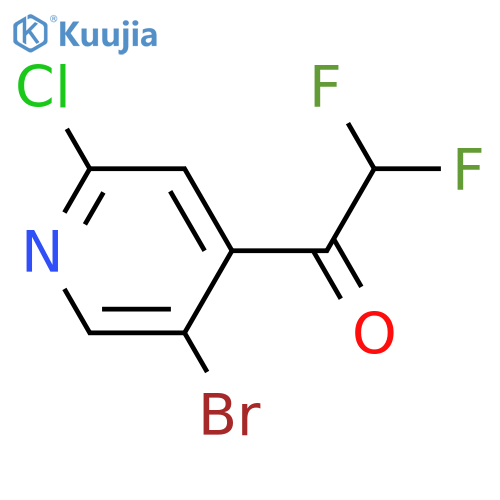

Cas no 2228469-21-2 (1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one)

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one

- EN300-1948636

- 2228469-21-2

- 1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone

-

- インチ: 1S/C7H3BrClF2NO/c8-4-2-12-5(9)1-3(4)6(13)7(10)11/h1-2,7H

- InChIKey: SSIYGOPGHXTIRF-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(=NC=C1Br)Cl)(=O)C(F)F

計算された属性

- せいみつぶんしりょう: 268.90546g/mol

- どういたいしつりょう: 268.90546g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 30Ų

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1948636-1.0g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 1g |

$1157.0 | 2023-06-01 | ||

| Enamine | EN300-1948636-2.5g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 2.5g |

$2268.0 | 2023-09-17 | ||

| Enamine | EN300-1948636-10.0g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 10g |

$4974.0 | 2023-06-01 | ||

| Enamine | EN300-1948636-1g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 1g |

$1157.0 | 2023-09-17 | ||

| Enamine | EN300-1948636-5g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 5g |

$3355.0 | 2023-09-17 | ||

| abcr | AB611328-500mg |

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone; . |

2228469-21-2 | 500mg |

€634.10 | 2024-04-18 | ||

| Enamine | EN300-1948636-0.5g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 0.5g |

$1111.0 | 2023-09-17 | ||

| Enamine | EN300-1948636-10g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 10g |

$4974.0 | 2023-09-17 | ||

| abcr | AB611328-1g |

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethanone; . |

2228469-21-2 | 1g |

€867.00 | 2024-04-18 | ||

| Enamine | EN300-1948636-5.0g |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one |

2228469-21-2 | 5g |

$3355.0 | 2023-06-01 |

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one 関連文献

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

-

Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169

-

Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Shachi Mittal Analyst, 2019,144, 2635-2642

1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-oneに関する追加情報

1-(5-Bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one: A Comprehensive Overview

The compound with CAS No. 2228469-21-2, known as 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one, is a highly specialized organic compound with significant applications in the fields of pharmaceuticals and agrochemicals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with bromine and chlorine atoms, along with a fluorinated ketone group. The combination of these functional groups makes it a versatile building block for various chemical reactions and drug discovery programs.

Recent studies have highlighted the potential of 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo nucleophilic aromatic substitution and other transformations has been extensively explored in academic and industrial settings. For instance, researchers have demonstrated its utility in the construction of heterocyclic frameworks, which are critical components of many pharmacologically active compounds.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the pyridine derivative. The introduction of bromine and chlorine substituents is achieved through electrophilic aromatic substitution reactions, while the fluorinated ketone group is introduced via a Friedel-Crafts acylation or related methodology. The optimization of reaction conditions, such as temperature and catalyst selection, has been a focus of recent investigations to enhance yield and purity.

One of the most notable applications of 1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one is its use as an intermediate in the development of kinase inhibitors. Kinase enzymes play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. By incorporating this compound into kinase inhibitor designs, researchers have achieved significant improvements in potency and selectivity.

In addition to its role in drug discovery, 1-(5-bromo-2-chloropyridin-4-yl)- has also found applications in agrochemicals. Its ability to inhibit specific microbial enzymes makes it a promising candidate for fungicides and herbicides. Recent field trials have demonstrated its efficacy in controlling plant pathogens while maintaining low toxicity to non-target organisms.

The physical properties of this compound are also worth noting. It has a melting point of approximately 95°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and acetonitrile. These characteristics make it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry.

From an environmental perspective, the degradation pathways of 1-(5-bromo- have been studied to assess its potential impact on ecosystems. Research indicates that it undergoes rapid hydrolysis under alkaline conditions, reducing its persistence in aquatic environments. This information is crucial for regulatory agencies when evaluating its safety for agricultural use.

In conclusion, 1-(5-bromo is a versatile and valuable compound with wide-ranging applications in pharmaceuticals and agrochemicals. Its unique structure enables it to participate in diverse chemical transformations, making it an indispensable tool for researchers in these fields. As ongoing studies continue to uncover new uses for this compound, its significance in modern chemistry is expected to grow further.

2228469-21-2 (1-(5-bromo-2-chloropyridin-4-yl)-2,2-difluoroethan-1-one) 関連製品

- 1261991-40-5(2-(4-Chloro-3-cyanophenyl)-5-fluorobenzoic acid)

- 1067-98-7(Tris(3-chloropropyl) Phosphate)

- 955696-42-1(5-methyl-N-2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-ylthiophene-2-sulfonamide)

- 887197-01-5(N-(3-chlorophenyl)methyl-4-methyl-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide)

- 22692-37-1(1,1,1,4,4,4-Hexafluoro-2-(trifluoromethyl)-2-butene)

- 1804727-18-1(2-Amino-6-cyano-3-(difluoromethyl)pyridine-4-carboxylic acid)

- 1060168-58-2(N-(2-{[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)cyclopropanecarboxamide)

- 1361832-04-3(Hydroxy-(3',5'-dichloro-3-fluoro-biphenyl-4-yl)-acetic acid)

- 1251634-59-9(methyl 4-{(1-methyl-1H-pyrrol-2-yl)methyl(thiophen-2-yl)methylcarbamoyl}benzoate)

- 1824497-90-6(Benzenebutanoic acid, γ-amino-2-chloro-, methyl ester)